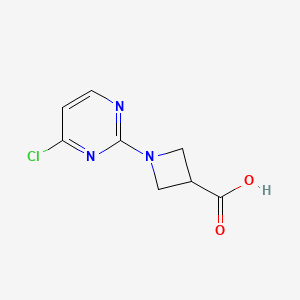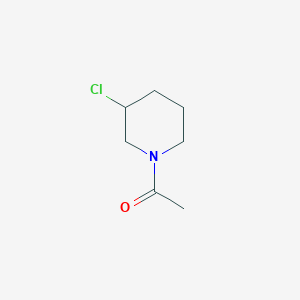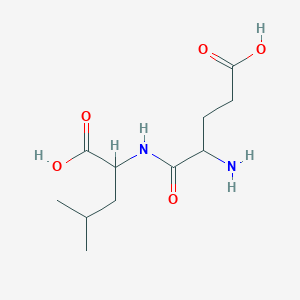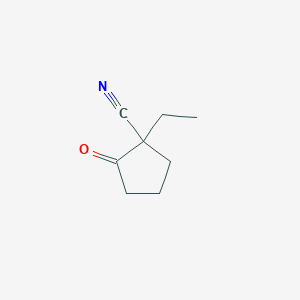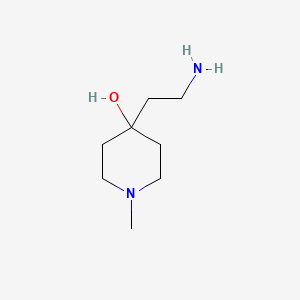
4-(2-Aminoetil)-1-metilpiperidin-4-OL
Descripción general
Descripción
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Aminoethyl)-1-methylpiperidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminoethyl)-1-methylpiperidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modificación Química de la Fibroína de Seda
“4-(2-Aminoetil)-1-metilpiperidin-4-OL” se ha utilizado en la modificación química de la fibroína de seda para adaptar la hidrofilicidad general y la estructura de la seda . Este proceso permite la creación de materiales de seda con propiedades específicas, lo que los hace adecuados para diversas aplicaciones, como en la industria textil o en aplicaciones biomédicas.
Reactivo en Reacciones de Policondensación
Este compuesto también se ha utilizado como reactivo en reacciones de policondensación . Las reacciones de policondensación son importantes en la producción de polímeros. Por lo tanto, este compuesto podría utilizarse potencialmente en la síntesis de varios tipos de polímeros.
Ligando en Química de Coordinación
“this compound” puede actuar como un ligando y reaccionar con nitrito de níquel(II) para formar trans-bis[4-(2-aminoetil)morfolina]dinitroníquel(II) . Esto sugiere aplicaciones potenciales en química de coordinación y la síntesis de iones metálicos complejos.
Síntesis de Tintes y Otros Compuestos Orgánicos
Aunque no se menciona el compuesto específico “this compound”, compuestos similares como “4-(2-Aminoetil)bencenosulfonamida” se han utilizado en la síntesis de tintes y otros compuestos orgánicos . Es posible que “this compound” pueda tener aplicaciones similares.
Generación de Polímeros, Tensoactivos y Catalizadores
Una vez más, aunque no se mencionan específicamente, se han utilizado compuestos similares como componentes fundamentales en la generación de polímeros, tensoactivos y catalizadores . Esto sugiere aplicaciones potenciales para “this compound” en estas áreas.
Mecanismo De Acción
Target of Action
It is structurally similar to 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf), which is known to target serine proteases . Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
AEBSF is known to covalently modify the hydroxyl group of serine residues in its target proteins, thereby inhibiting their activity .
Biochemical Pathways
For instance, it might affect the proteolytic activation of zymogens, the degradation of extracellular matrix proteins, or the regulation of blood coagulation .
Pharmacokinetics
Aebsf, a structurally similar compound, is known to be water-soluble . This suggests that 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be water-soluble, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
As a potential serine protease inhibitor, it could prevent the proteolytic activation of certain proteins, thereby influencing various cellular processes .
Action Environment
The action of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL could be influenced by various environmental factors. For instance, the pH of the environment might affect its stability and activity. AEBSF, a structurally similar compound, is known to be more stable at low pH values . Therefore, the action, efficacy, and stability of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL might also be pH-dependent.
Análisis Bioquímico
Biochemical Properties
4-(2-Aminoethyl)-1-methylpiperidin-4-OL plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically inhibitory, as 4-(2-Aminoethyl)-1-methylpiperidin-4-OL acts as an irreversible inhibitor, modifying the hydroxyl groups of serine residues in the active sites of these enzymes .
Cellular Effects
The effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes . This inhibition can lead to reduced expression of pro-inflammatory mediators, thereby impacting cellular responses to inflammation.
Molecular Mechanism
At the molecular level, 4-(2-Aminoethyl)-1-methylpiperidin-4-OL exerts its effects through binding interactions with biomolecules and enzyme inhibition. It covalently modifies the hydroxyl groups of serine residues in the active sites of serine proteases, leading to the formation of a stable sulfonyl enzyme derivative . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL change over time. The compound is relatively stable at low pH values and can maintain its inhibitory activity for up to six months when stored at 4°C . Its stability decreases at higher pH values, leading to a reduction in its inhibitory effects over time . Long-term studies have shown that it can extend the lifespan of mice with acute infections and inhibit apoptosis in certain cancer cell lines .
Dosage Effects in Animal Models
The effects of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL vary with different dosages in animal models. At lower doses, it has been shown to reduce inflammation and arthritis symptoms in rat models . At higher doses, it may exhibit toxic effects, although specific toxicological data for this compound are limited. It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of amine-containing compounds . These interactions can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of 4-(2-Aminoethyl)-1-methylpiperidin-4-OL within cells and tissues are facilitated by specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and can accumulate in certain tissues due to its interactions with binding proteins . This distribution pattern can influence its localization and accumulation within different cellular compartments.
Subcellular Localization
4-(2-Aminoethyl)-1-methylpiperidin-4-OL is localized in various subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and interact with cytoplasmic proteins . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications, affecting its function and activity within the cell.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-6-3-8(11,2-5-9)4-7-10/h11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBAGIYZNRUVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650915 | |
| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-87-7 | |
| Record name | 4-(2-Aminoethyl)-1-methyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-1-methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



